An In-depth Technical Guide to 4-(4-Phenoxyphenyl)piperidine: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 4-(4-Phenoxyphenyl)piperidine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Phenoxyphenyl)piperidine is a heterocyclic aromatic compound that has garnered interest in medicinal chemistry as a core scaffold for the development of various therapeutic agents. Its unique structural combination of a piperidine ring and a phenoxyphenyl moiety provides a versatile platform for designing molecules with the potential to interact with a range of biological targets. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological relevance of 4-(4-Phenoxyphenyl)piperidine and its derivatives, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Chemical Properties and Structure
Table 1: Chemical and Physical Properties of 4-(4-Phenoxyphenyl)piperidine and its Hydrochloride Salt
| Property | 4-(4-Phenoxyphenyl)piperidine (Free Base) | 4-(4-Phenoxyphenyl)piperidine Hydrochloride |
| Molecular Formula | C₁₇H₁₉NO | C₁₇H₂₀ClNO |
| Molecular Weight | 253.34 g/mol (calculated) | 289.80 g/mol |
| CAS Number | Not available | 99919-75-0 |
| Appearance | Not available | Solid |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| pKa | Not available | Not available |
| IUPAC Name | 4-(4-phenoxyphenyl)piperidine | 4-(4-phenoxyphenyl)piperidine hydrochloride |
| SMILES | C1CCN(CC1)c2ccc(Oc3ccccc3)cc2 | C1CCN(CC1)c2ccc(Oc3ccccc3)cc2.Cl |
Synthesis of 4-(4-Phenoxyphenyl)piperidine: An Experimental Protocol
A specific, detailed experimental protocol for the synthesis of 4-(4-Phenoxyphenyl)piperidine is not extensively documented in publicly accessible literature. However, based on general synthetic methods for analogous 4-arylpiperidines, a plausible synthetic route can be proposed. One common approach involves the Suzuki or Buchwald-Hartwig coupling of a protected 4-halopiperidine with a phenoxyphenylboronic acid or phenol, respectively, followed by deprotection.
Proposed Synthesis Workflow:
Proposed synthetic workflow for 4-(4-Phenoxyphenyl)piperidine.
Detailed Experimental Protocol (Hypothetical):
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Suzuki Coupling:
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To a solution of N-Boc-4-bromopiperidine (1.0 eq) and 4-phenoxyphenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and water is added potassium carbonate (3.0 eq).
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The mixture is degassed with argon for 15 minutes.
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Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 90°C under an argon atmosphere.
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The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, and the layers are separated.
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The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product, N-Boc-4-(4-phenoxyphenyl)piperidine, is purified by column chromatography.
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Deprotection:
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The purified N-Boc-4-(4-phenoxyphenyl)piperidine is dissolved in dichloromethane (DCM).
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Trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added dropwise at 0°C.
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The reaction mixture is stirred at room temperature and monitored by TLC.
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Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate.
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The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-(4-phenoxyphenyl)piperidine.
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Biological Significance and Potential Applications
While 4-(4-Phenoxyphenyl)piperidine itself has not been extensively studied for its biological activity, its core structure is a key pharmacophore in a variety of biologically active molecules. Derivatives of this scaffold have shown affinity for several important drug targets, highlighting the potential of this chemical motif in drug design.
1. Opioid Receptor Modulation:
The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[1] Derivatives of 4-(4-Phenoxyphenyl)piperidine have been investigated for their activity at the mu (µ) opioid receptor, which is a primary target for analgesic drugs.[2] The phenoxyphenyl group can be considered a bioisosteric replacement for the phenyl group found in classical opioids, potentially modulating potency, selectivity, and pharmacokinetic properties. The interaction of these ligands with the µ-opioid receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channel activity, ultimately resulting in analgesia.
